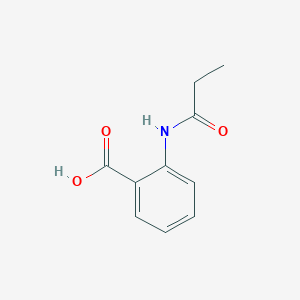

2-Propionamidobenzoic acid

説明

Nomenclature and Chemical Classification within Amide and Benzoic Acid Derivatives

2-Propionamidobenzoic acid is systematically known by several names, with its IUPAC name being 2-(propionylamino)benzoic acid . An alternative and commonly used name is N-propionylanthranilic acid , which highlights its synthesis from anthranilic acid. Its unique structure, characterized by a propionamide (B166681) group attached to the second carbon of a benzoic acid ring, places it firmly within two significant classes of organic compounds: amides and benzoic acid derivatives.

As a benzoic acid derivative, it possesses the foundational benzene (B151609) ring coupled with a carboxylic acid group. The presence of the amide linkage (-NH-C=O) further classifies it as a secondary amide. This dual functionality is pivotal to its chemical reactivity and its utility as a versatile building block in organic synthesis.

Below is a table summarizing the key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | 2-(propionylamino)benzoic acid |

| Other Names | N-propionylanthranilic acid, this compound |

| CAS Number | 19165-26-5 |

| Molecular Formula | C10H11NO3 |

| Chemical Class | Amide, Benzoic Acid Derivative |

Historical Context and Early Research Trajectories

The history of this compound is intrinsically linked to the broader exploration of N-acylanthranilic acids as key synthetic intermediates. While pinpointing a singular "discovery" of this specific compound is challenging, its emergence in scientific literature can be traced back to the mid-20th century. Early research into quinazoline (B50416) derivatives, a class of heterocyclic compounds with diverse pharmacological activities, frequently utilized N-acylated anthranilic acids as precursors.

A notable mention in the historical context is a 1969 paper detailing the synthesis of arylamides of N-propionylanthranilic acid for the preparation of 2-ethyl-3-aryl-4-quinazolones acs.org. This underscores the compound's early role as a crucial building block in the synthesis of more complex molecules. The primary method for its synthesis, which remains relevant today, involves the acylation of 2-aminobenzoic acid (anthranilic acid) with propionyl chloride chemguide.co.uk.

Interestingly, more recent research has revealed that N-propionylanthranilic acid is not just a synthetic construct but also exists in nature. It has been identified as a co-metabolite and a natural product from the Gram-positive bacterium Laceyella sacchari nih.gov. This discovery adds a new dimension to its historical context, suggesting a potential biological role that is yet to be fully elucidated.

Current Significance in Chemical and Biomedical Sciences

The contemporary importance of this compound lies predominantly in its role as a versatile scaffold and chemical intermediate in the fields of medicinal chemistry and materials science. Its bifunctional nature, possessing both a carboxylic acid and an amide group, allows for a wide range of chemical modifications, making it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications.

In the biomedical arena, derivatives of anthranilic acid, the parent molecule of this compound, are known to form metal complexes with significant biological activities, including antimicrobial and enzyme inhibitory properties researchgate.net. Research has shown that N-phenylanthranilic acid, a related compound, serves as a precursor for potential α-glucosidase inhibitors researchgate.net. While direct and extensive biological evaluations of this compound itself are not widely documented, its structural motif is being explored in the design of new therapeutic agents.

The compound's utility as a monomer for the synthesis of polyamides has been investigated, although it has not led to widespread commercial applications in materials science. Polyamides are a class of polymers known for their excellent mechanical and thermal properties chemguide.co.uk. The rigid aromatic backbone and the potential for hydrogen bonding conferred by the amide and carboxylic acid groups of this compound make it a candidate for the development of specialty polymers. However, its primary current value remains in the realm of academic and industrial research as a fundamental building block for creating more complex and functional molecules.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(propanoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-2-9(12)11-8-6-4-3-5-7(8)10(13)14/h3-6H,2H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZERPPGRNIIZJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390815 | |

| Record name | 2-Propionamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19165-26-5 | |

| Record name | 2-Propionamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-Propionamidobenzoic Acid

The primary and most direct method for synthesizing this compound involves the acylation of 2-aminobenzoic acid, a compound commonly known as anthranilic acid. wikipedia.org This precursor is industrially produced from phthalic anhydride (B1165640) through a process involving amination and a Hofmann rearrangement. wikipedia.org

The acylation reaction specifically targets the amino group of anthranilic acid. This is typically achieved by reacting it with either propionyl chloride or propionic anhydride. The use of a base, such as pyridine (B92270), is often employed to neutralize the hydrochloric acid or propionic acid byproduct that is formed during the reaction, thereby driving the synthesis to completion.

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| 2-Aminobenzoic Acid (Anthranilic Acid) | Propionyl Chloride | This compound | Acylation |

| 2-Aminobenzoic Acid (Anthranilic Acid) | Propionic Anhydride | This compound | Acylation |

For comparative context, the synthesis of the isomeric compound, 4-propionamidobenzoic acid, follows a similar principle. It is prepared by reacting 4-aminobenzoic acid with propionyl chloride. This reaction underscores the general applicability of acylating aminobenzoic acids to produce their corresponding N-acyl derivatives.

Alternative synthetic strategies for N-acylated benzoic acids often involve the oxidation of appropriately substituted precursors. For instance, a related compound, 2-acetamidobenzoic acid, can be prepared by the potassium permanganate (B83412) oxidation of N-(2-methylphenyl)acetamide. prepchem.com This suggests a potential, though less direct, route to this compound could involve the oxidation of N-(2-methylphenyl)propionamide.

The precursor chemistry is dominated by the synthesis of anthranilic acid. The industrial method involves the amination of phthalic anhydride to yield the sodium salt of phthalamic acid. wikipedia.org This intermediate then undergoes a Hofmann rearrangement using sodium hypochlorite (B82951) to produce anthranilic acid. wikipedia.orgprepchem.com Historically, anthranilic acid was obtained through the degradation of indigo (B80030) dye. wikipedia.org

The molecule this compound itself is achiral and therefore does not have enantiomers, making stereoselective synthesis inapplicable to its direct preparation. However, the principles of chiral resolution are highly relevant as this compound, being a carboxylic acid, can be used as a resolving agent for racemic mixtures of chiral amines. libretexts.orglibretexts.org

Conversely, if a chiral derivative of this compound were synthesized, it could be resolved. The fundamental strategy for resolving a racemic carboxylic acid involves reacting it with an enantiomerically pure chiral base, such as (+)-tartaric acid, (-)-malic acid, or synthetic amines like (R)-1-phenylethylamine. libretexts.orglibretexts.org This reaction creates a mixture of diastereomeric salts. libretexts.orglibretexts.org Due to their different physical properties, such as solubility, these diastereomers can be separated by methods like fractional crystallization. libretexts.orglibretexts.org After separation, treatment with a strong acid regenerates the pure enantiomers of the carboxylic acid. libretexts.org

| Racemic Mixture | Chiral Resolving Agent | Intermediate | Separation Method | Final Step |

|---|---|---|---|---|

| Chiral Amine | This compound (as resolving agent) | Diastereomeric Salts | Crystallization | Treatment with base to recover pure amine enantiomer |

| Racemic Chiral Carboxylic Acid | Enantiomerically Pure Chiral Amine | Diastereomeric Salts | Crystallization | Treatment with acid to recover pure acid enantiomer. libretexts.org |

Derivatization Strategies of this compound

The presence of two distinct functional groups, an amide and a carboxylic acid, allows for a wide range of derivatization strategies.

The secondary amide group in this compound is relatively stable but can be modified under specific conditions. researchgate.net While direct reactions like N-alkylation are possible, more advanced transformations have been developed. One such strategy involves the insertion of an amino acid into the amide bond, which can create more complex peptide-like structures. researchgate.net This method has been shown to conserve the chiral integrity of the inserted amino acid, offering a pathway to novel chiral molecules. researchgate.net The reactivity of amides is generally lower than that of other carbonyl compounds, with the ease of derivatization typically following the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com

The carboxylic acid group is the more reactive of the two functionalities and can be readily converted into a variety of derivatives. nih.govthermofisher.com These transformations are crucial for altering the molecule's physical properties or for preparing it for subsequent coupling reactions.

Common derivatization reactions include:

Esterification: Reacting this compound with an alcohol in the presence of an acid catalyst yields an ester. For instance, its phenacyl ester has been reported. ontosight.ai This is a common strategy to protect the carboxylic acid or to create more lipophilic compounds.

Amidation: The carboxylic acid can be coupled with an amine to form a new amide bond. This reaction is often facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) or by converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride. thermofisher.com

Acyl Halide Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into a highly reactive acyl chloride, which is a versatile intermediate for synthesizing esters, amides, and other acyl derivatives.

| Functional Group | Reaction Type | Reagent(s) | Product Type |

|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Amidation | Amine, Coupling Agent (e.g., EDAC) | Amide |

| Carboxylic Acid | Acyl Halide Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride |

| Amide | Amino Acid Insertion | N-Boc Amino Acid, AgI | Elongated Amide. researchgate.net |

Substitutions on the Phenyl Ring

The aromatic ring of this compound is composed of a benzene (B151609) core substituted with both an activating and a deactivating group. The propionamido group (-NHCOCH₂CH₃) is an ortho-, para-directing activator, while the carboxylic acid group (-COOH) is a meta-directing deactivator. The interplay of these electronic effects governs the regioselectivity of electrophilic aromatic substitution reactions.

Nitration: The introduction of a nitro group (–NO₂) onto the phenyl ring is a well-documented substitution. The nitration of this compound typically yields 5-Nitro-2-propionamidobenzoic acid. smolecule.com This reaction is generally carried out using a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). smolecule.commasterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution. masterorganicchemistry.comyoutube.com The position of the incoming nitro group at C-5 is consistent with the directing effects of the substituents; it is para to the activating propionamido group and meta to the deactivating carboxylic acid group. Subsequent chemical transformations can be performed on the nitro-substituted product, such as the reduction of the nitro group to an amine, which opens pathways for further functionalization. smolecule.com

Halogenation: The introduction of a halogen (e.g., bromine, chlorine) to the phenyl ring proceeds via electrophilic aromatic halogenation. wikipedia.orgwikipedia.org This reaction typically requires a Lewis acid catalyst, such as ferric chloride (FeCl₃) or ferric bromide (FeBr₃), to polarize the halogen molecule (e.g., Br₂ or Cl₂) and increase its electrophilicity. wikipedia.org Given the directing effects of the existing functional groups, halogenation is predicted to occur at the positions activated by the propionamido group (C-3 or C-5) and not favored at positions meta to it. The steric hindrance from the adjacent propionamido and carboxylic acid groups may influence the distribution of isomers.

| Reaction | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| Nitration | Concentrated HNO₃, Concentrated H₂SO₄ | 5-Nitro-2-propionamidobenzoic acid | smolecule.com |

| Halogenation (Predicted) | Br₂ or Cl₂, Lewis Acid Catalyst (e.g., FeBr₃) | Halogen-substituted this compound (e.g., at C-5) | wikipedia.orgwikipedia.org |

Catalytic Approaches in Synthesis and Derivatization

Catalysis offers efficient and selective pathways for both the initial synthesis of this compound and its subsequent chemical modification. These methods are central to developing more complex molecules and sustainable chemical processes.

Catalytic Synthesis: While the parent compound is often formed by the straightforward acylation of 2-aminobenzoic acid (anthranilic acid), catalytic methods are emerging as sustainable alternatives for amide bond formation. Enzymatic catalysis, using enzymes such as lipases in non-aqueous solvents, can facilitate the condensation of a carboxylic acid and an amine under mild conditions. smolecule.com This biocatalytic approach presents a potential green route for the synthesis of this compound and its analogues. smolecule.com

Catalytic Derivatization: The structure of this compound serves as a valuable scaffold for building more elaborate molecular architectures through catalyzed reactions.

Click Chemistry: Derivatives of propionamidobenzoic acid have been utilized in metal-catalyzed cycloaddition reactions. For instance, the related isomer 4-propionamidobenzoic acid has been incorporated into larger molecular hybrids via copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC). tandfonline.commdpi.com This "click chemistry" approach allows for the efficient and regiospecific formation of a 1,2,3-triazole ring, linking the propionamidobenzoic acid moiety to other chemical entities. tandfonline.com

Catalytic Reduction: Following the nitration of the phenyl ring, the resulting nitro group can be selectively reduced to a primary amine through catalytic hydrogenation. This transformation is commonly achieved using hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C). This creates a new functional group on the molecule, enabling a host of further derivatization reactions.

Acid-Catalyzed Esterification: The carboxylic acid group of the molecule can undergo derivatization, such as esterification with an alcohol. This reaction can be catalyzed by a strong acid or by a Lewis acid like boron trifluoride (BF₃), converting the carboxylic acid into an ester. gssrr.org

| Transformation | Catalyst Type | Reaction Example | Reference |

|---|---|---|---|

| Amide Synthesis | Enzyme (e.g., Lipase) | Biocatalytic amidation of 2-aminobenzoic acid | smolecule.com |

| Cycloaddition (Click Chemistry) | Copper (Cu) or Ruthenium (Ru) complexes | Formation of 1,2,3-triazole-linked hybrids | tandfonline.commdpi.com |

| Nitro Group Reduction | Heterogeneous (e.g., Pd/C) | Hydrogenation of 5-nitro-2-propionamidobenzoic acid to 5-amino-2-propionamidobenzoic acid | General Knowledge |

Advanced Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 2-Propionamidobenzoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides an unambiguous structural assignment.

¹H NMR Spectral Analysis, Chemical Shifts, and Coupling Patterns

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the protons of the propionamide (B166681) side chain. The aromatic region will display a complex pattern due to the ortho-disubstituted benzene (B151609) ring, while the aliphatic region will show characteristic ethyl group signals. libretexts.orgwalisongo.ac.id

The four aromatic protons form a complex spin system. Their chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the electron-donating, yet sterically bulky, propionamido group. Protons adjacent to the electron-withdrawing carboxyl group will be deshielded and shifted downfield, whereas protons near the amide group will be influenced by its different electronic and anisotropic effects. rsc.org

The propionamide group gives rise to a quartet and a triplet. The methylene (B1212753) (CH₂) protons adjacent to the carbonyl group are expected to appear as a quartet due to coupling with the neighboring methyl (CH₃) protons. The terminal methyl protons will appear as a triplet, coupled to the adjacent methylene protons. walisongo.ac.id The amide proton (NH) typically appears as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| COOH | 10.0 - 12.0 | Broad Singlet | N/A |

| NH | 8.0 - 9.0 | Broad Singlet | N/A |

| Ar-H | 7.5 - 8.2 | Multiplet | ~7-8 |

| -CH₂- | ~2.4 | Quartet | ~7.5 |

| -CH₃ | ~1.2 | Triplet | ~7.5 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

¹³C NMR Spectral Analysis and Carbon Environments

The ¹³C NMR spectrum of this compound will display ten distinct signals, corresponding to the ten unique carbon atoms in the molecule. The chemical shifts of these carbons provide insight into their electronic environment.

The carbonyl carbons of the carboxylic acid and the amide functional groups are highly deshielded and appear at the downfield end of the spectrum, typically between 160-180 ppm. docbrown.infoyoutube.com The six carbons of the aromatic ring will have chemical shifts in the range of 110-140 ppm, with the exact positions influenced by the electronic effects of the two substituents. The aliphatic carbons of the propionyl group will be found in the upfield region of the spectrum. docbrown.infohmdb.ca

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| COOH | ~170 |

| C=O (Amide) | ~173 |

| Ar-C (quaternary) | 120 - 145 |

| Ar-CH | 115 - 135 |

| -CH₂- | ~30 |

| -CH₃ | ~10 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry can determine the mass of a molecule with extremely high accuracy (typically to within 0.001 mass units). This precision allows for the unambiguous determination of the elemental formula of this compound (C₁₀H₁₁NO₃). The calculated exact mass serves as a primary confirmation of the compound's identity, distinguishing it from any isomers or other compounds with the same nominal mass.

Calculated Exact Mass for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₀H₁₂NO₃⁺ | 194.0761 |

| [M+Na]⁺ | C₁₀H₁₁NNaO₃⁺ | 216.0580 |

| [M-H]⁻ | C₁₀H₁₀NO₃⁻ | 192.0615 |

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, characteristic pieces. The resulting fragmentation pattern is a reproducible fingerprint that provides significant structural information. nist.govmiamioh.edu

For this compound, several key fragmentation pathways can be predicted:

Loss of Water ([M-18]): Intramolecular rearrangement involving the carboxylic acid and the amide N-H can lead to the loss of a water molecule, a common fragmentation for ortho-substituted benzoic acids. miamioh.edu

Loss of a Hydroxyl Radical ([M-17]): Cleavage of the O-H bond from the carboxylic acid group. miamioh.edu

Loss of the Carboxyl Group ([M-45]): Decarboxylation leading to the loss of COOH as a radical. miamioh.edu

Alpha-Cleavage of the Amide: Cleavage of the bond between the amide carbonyl and the ethyl group can result in a fragment ion corresponding to [CH₃CH₂]⁺ (m/z 29) or the formation of an acylium ion [M-CH₂CH₃]⁺. A characteristic peak for primary amides is often observed at m/z 44, corresponding to the [CONH₂]⁺ fragment, which can be formed through rearrangement. docbrown.info

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with an available gamma-hydrogen. This would lead to the loss of a neutral ethene molecule from the propionyl side chain. miamioh.edulibretexts.org

Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 193 | [M]⁺ | Molecular Ion |

| 175 | [M-H₂O]⁺ | Loss of water |

| 148 | [M-COOH]⁺ | Loss of carboxyl group |

| 164 | [M-C₂H₅]⁺ | Alpha-cleavage, loss of ethyl radical |

| 44 | [CONH₂]⁺ | Amide fragmentation with rearrangement |

Note: The relative abundance of these fragments depends on the ionization method and energy.

Application of Gas Chromatography-Mass Spectrometry (GC/MS) in Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify individual components within a sample. innovatechlabs.com For a compound like this compound, GC-MS serves as an excellent tool for assessing purity by detecting and identifying volatile impurities.

The analysis begins with the volatilization of the sample in the GC injection port. The gaseous components are then separated as they pass through a capillary column. innovatechlabs.com The separation is based on the differential partitioning of the analytes between the stationary phase coating the column and the mobile gas phase. innovatechlabs.com However, due to the low volatility and polar nature of the carboxylic acid and amide functional groups, direct GC analysis of this compound can be challenging. These groups may exhibit poor peak shape and thermal instability. jfda-online.comchromforum.org

To overcome these limitations, chemical derivatization is often employed prior to GC-MS analysis. jfda-online.comnih.gov This process converts the polar functional groups into less polar, more volatile derivatives. For the carboxylic acid group, esterification (e.g., to form a methyl ester) is a common strategy. For both the carboxylic acid and the N-H group of the amide, silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be effective. nih.govsigmaaldrich.com

Once the derivatized components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which fragments the molecules into a unique and reproducible pattern of ions. The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. By comparing the obtained mass spectrum with library data, the identity of the parent compound and any impurities can be confirmed. The area of the peak on the resulting chromatogram is proportional to the amount of the specific analyte present. innovatechlabs.com

A typical GC-MS analysis for purity assessment would involve:

Derivatizing a precisely weighed sample of this compound.

Injecting the derivatized sample into the GC-MS system.

Separating the components using a temperature-programmed GC run.

Detecting the eluted components with the mass spectrometer.

Integrating the peaks in the total ion chromatogram to determine the relative percentage of this compound and any impurities.

This method provides high sensitivity and specificity, making it suitable for detecting trace-level impurities that might not be visible by other techniques. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending of chemical bonds. utdallas.edu Each type of bond vibrates at a characteristic frequency, resulting in a unique IR spectrum that provides structural information.

Characteristic Vibrational Modes of Amide and Carboxylic Acid Functional Groups

The IR spectrum of this compound is dominated by the characteristic absorption bands of its secondary amide and carboxylic acid functionalities. ucj.org.ua

Carboxylic Acid Group (-COOH):

O-H Stretch: A very broad and strong absorption band is typically observed in the range of 3300-2500 cm⁻¹. utdallas.edudocbrown.info This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid molecules, which form dimers in the solid state. docbrown.info

C=O Stretch: A strong, sharp absorption appears around 1700-1680 cm⁻¹ for aryl carboxylic acids. docbrown.info Conjugation with the aromatic ring slightly lowers the frequency compared to saturated aliphatic carboxylic acids.

C-O Stretch: This vibration appears in the 1320-1210 cm⁻¹ region and is often coupled with O-H in-plane bending. docbrown.info

O-H Bend: A broad band can be observed around 950-910 cm⁻¹. orgchemboulder.com

Secondary Amide Group (-NH-C=O):

N-H Stretch: A single, sharp peak of medium intensity is expected in the 3400-3250 cm⁻¹ region. utdallas.eduorgchemboulder.com This peak is typically sharper than the O-H stretch of an alcohol.

C=O Stretch (Amide I band): This is a very strong and characteristic absorption, usually found between 1680-1630 cm⁻¹. It occurs at a slightly lower frequency than the ketone C=O stretch due to resonance.

N-H Bend (Amide II band): This band, arising from a combination of N-H bending and C-N stretching, appears as a strong absorption in the 1550-1510 cm⁻¹ range.

The presence of the aromatic ring also gives rise to characteristic C-H stretching vibrations just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region. vscht.cz

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch (H-bonded) | 3300 - 2500 | Strong, Very Broad |

| Amide (Secondary) | N-H Stretch | 3400 - 3250 | Medium, Sharp |

| Carboxylic Acid | C=O Stretch | 1700 - 1680 | Strong |

| Amide (Secondary) | C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| Aromatic Ring | C=C Stretch (in-ring) | 1600 - 1450 | Medium to Weak |

| Amide (Secondary) | N-H Bend (Amide II) | 1550 - 1510 | Strong |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single, high-quality crystal of this compound with a monochromatic X-ray beam. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. nih.govanton-paar.com By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be calculated. nih.gov This map is then interpreted to build an atomic model of the molecule.

For this compound, a crystal structure determination would reveal:

The planarity of the benzoic acid and amide groups.

The precise bond lengths of C=O, C-O, C-N, and C-C bonds, confirming the effects of conjugation and hybridization.

The torsion angles defining the molecule's conformation, particularly the orientation of the propionamide group relative to the benzene ring.

The intermolecular hydrogen bonding network. It is expected that the carboxylic acid groups will form hydrogen-bonded dimers [R²₂(8) motif], a common feature in the crystal structures of carboxylic acids. mdpi.com Additionally, the amide N-H group can act as a hydrogen bond donor, and the amide and carboxyl carbonyl oxygens can act as acceptors, leading to a complex three-dimensional architecture. mdpi.com

Although a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD) as of this writing, the structures of related molecules like 2-iodobenzoic acid and other N-acyl anthranilic acid derivatives have been resolved, providing a strong basis for predicting its structural characteristics. rsc.orgnih.gov

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are indispensable for separating this compound from starting materials, by-products, and degradation products, allowing for both qualitative purity checks and precise quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the purity and quantitative analysis of non-volatile compounds like this compound. nih.gov The method offers high resolution, sensitivity, and reproducibility. shimadzu.com

A typical HPLC method for this compound would utilize reversed-phase chromatography. researchgate.net

Stationary Phase: A C18 (octadecylsilyl) silica-based column is commonly used. The nonpolar C18 chains provide a hydrophobic surface. nih.gov

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, often acidified with acetic, formic, or phosphoric acid to suppress the ionization of the carboxylic acid group) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is used. nih.govthaiscience.info A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components.

Detection: A photodiode array (PDA) or UV-Vis detector is ideal, as the aromatic ring and carbonyl groups in this compound are strong chromophores, absorbing UV light. researchgate.net Detection at a wavelength around 254 nm is typically effective. nih.gov

Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area versus the concentration of a series of certified reference standards. shimadzu.comthaiscience.info The concentration of this compound in an unknown sample can then be determined by interpolation from this curve. The method's accuracy, precision, linearity, and limits of detection (LOD) and quantification (LOQ) must be validated according to established guidelines. nih.gov

This HPLC method can effectively separate this compound from related impurities such as anthranilic acid and other N-acylated derivatives. helixchrom.com

Table 2: Representative HPLC Method Parameters

| Parameter | Typical Setting |

| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detector | PDA/UV at 254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitative analysis, such as monitoring reaction progress, checking sample purity, and identifying compounds. sigmaaldrich.comlibretexts.org

The separation is based on the same principles as column chromatography, involving a stationary phase coated on a flat plate (e.g., glass or aluminum) and a mobile phase that moves up the plate via capillary action. sigmaaldrich.com

Stationary Phase: For this compound, silica (B1680970) gel 60 F₂₅₄ plates are commonly used. The "F₂₅₄" indicates the presence of a fluorescent indicator that allows for visualization under UV light at 254 nm. nih.govd-nb.info

Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. libretexts.org A mixture of a nonpolar solvent (like hexane (B92381) or cyclohexane) and a more polar solvent (like ethyl acetate) is typical. nih.gov For a relatively polar compound like this compound, a higher proportion of the polar solvent is required. Adding a small amount of acetic or formic acid to the eluent can improve peak shape by suppressing the ionization of the carboxylic acid group, which otherwise leads to "streaking" on the plate.

Sample Application and Development: The sample is dissolved in a suitable solvent and spotted onto the baseline of the TLC plate. The plate is then placed in a closed chamber containing the mobile phase, which ascends the plate, separating the components of the spot.

Visualization: Compounds are visualized as spots on the developed plate. Since this compound contains a UV-active aromatic system, it will appear as a dark spot on the green fluorescent background when viewed under short-wave UV light (254 nm). nih.gov

Retention Factor (Rf): The position of a spot is characterized by its retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. sigmaaldrich.com The Rf value is characteristic for a given compound in a specific TLC system and can be used for identification by comparison with a standard.

TLC is an invaluable tool for quickly assessing the completion of a synthesis reaction by observing the disappearance of the starting material spot and the appearance of the product spot. rsc.orgrsc.org

Advanced Chromatographic Techniques (e.g., UPLC, GC)

Advanced chromatographic techniques such as Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC) are instrumental in assessing the purity and quantifying this compound. These methods offer high resolution and sensitivity for separating the target compound from impurities and degradation products.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement over conventional HPLC, utilizing columns with sub-2 µm particle sizes to achieve faster and more efficient separations under high pressure. researchgate.net This technique provides superior resolution, increased sensitivity, and reduced analysis time and solvent consumption. researchgate.net For the analysis of this compound, a reversed-phase UPLC method is typically employed. The method's performance relies on careful optimization of the stationary phase, mobile phase composition, and detector settings. waters.commdpi.com

A typical UPLC method would involve a C18 column, which is effective for retaining and separating moderately polar aromatic compounds. mdpi.com The mobile phase often consists of a mixture of an aqueous solution containing an acidifier like formic acid and an organic solvent such as acetonitrile. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to ensure the efficient elution of all components. Detection is often performed using a photodiode array (PDA) detector, which can monitor absorbance at multiple wavelengths, or a mass spectrometry (MS) detector for enhanced selectivity and sensitivity. researchgate.netwaters.com

Table 1: Example UPLC Method Parameters for this compound Analysis | Parameter | Condition | | --- | --- | | System | ACQUITY UPLC H-Class PLUS | | Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | Acetonitrile | | Flow Rate | 0.4 mL/min | | Column Temp. | 40 °C | | Injection Volume | 2 µL | | Detection | PDA at 254 nm | | Gradient | Time (min) | %B | | | 0.0 | 10 | | | 5.0 | 90 | | | 6.0 | 90 | | | 6.1 | 10 | | | 8.0 | 10 |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, the direct analysis of polar carboxylic acids like this compound by GC can be challenging. researchgate.net The presence of the carboxylic acid group leads to high polarity, which can cause strong interactions with the stationary phase, resulting in poor peak shape (tailing) and potential adsorption within the GC system. researchgate.netsigmaaldrich.com

To overcome these issues, derivatization is typically required. researchgate.net This process chemically modifies the analyte to increase its volatility and reduce its polarity. Common methods include esterification to form a methyl ester or silylation to create a trimethylsilyl (B98337) (TMS) ester. researchgate.netukm.my Once derivatized, the compound can be effectively analyzed on a low- to mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. researchgate.net Detection is commonly achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification. avantiresearch.comscioninstruments.com

Table 2: Example GC Method Parameters for Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization | Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| System | Gas Chromatograph with FID/MS |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Inlet Temp. | 280 °C |

| Oven Program | Initial 100 °C, hold 1 min; ramp 15 °C/min to 300 °C, hold 5 min |

| Detector Temp. | 310 °C (FID) |

| Injection Mode | Split (50:1) |

Electrochemical Methods for Analytical Characterization

Electrochemical methods, particularly voltammetric techniques like Cyclic Voltammetry (CV), provide valuable insights into the redox properties of this compound. These techniques measure the current response of an electroactive species to an applied potential, allowing for the characterization of its oxidation and reduction behavior. researchgate.netrsc.org

The electrochemical profile of this compound is influenced by its functional groups: the benzene ring, the electron-withdrawing carboxylic acid group, and the amide substituent. mdpi.com The aromatic ring can undergo oxidation or reduction at specific potentials. The carboxylic acid group generally makes the molecule more difficult to oxidize and easier to reduce. mdpi.com

A typical CV experiment involves dissolving the compound in a suitable solvent containing a supporting electrolyte and scanning the potential between set limits at a working electrode (e.g., glassy carbon). The resulting voltammogram can reveal key parameters such as anodic (oxidation) and cathodic (reduction) peak potentials and peak currents. nih.gov These parameters provide information about the thermodynamics and kinetics of the electron transfer processes. mdpi.com

Table 3: Potential Electrochemical Parameters for this compound

| Parameter | Description | Potential Finding |

|---|---|---|

| Anodic Peak Potential (Epa) | The potential at which oxidation occurs. | Characterizes the ease of removing electrons from the molecule. |

| Cathodic Peak Potential (Epc) | The potential at which reduction occurs. | Characterizes the ease of adding electrons to the molecule. |

| Formal Potential (E°') | The average of Epa and Epc, indicating the thermodynamic redox potential. | Provides a measure of the standard potential of the redox couple. |

| Peak Separation (ΔEp) | The difference between Epa and Epc. | Indicates the reversibility of the redox process; larger values suggest slower electron transfer kinetics. mdpi.com |

| Peak Current (Ip) | The magnitude of the current at the peak potential. | Proportional to the concentration of the analyte and can be used for quantification. |

Analytical Procedure Development and Validation (ICH Q14 Guidelines)

The development and validation of analytical procedures for pharmaceutical substances like this compound are guided by the principles outlined in the International Council for Harmonisation (ICH) Q14 guideline, "Analytical Procedure Development". ich.orgfda.gov This guideline, which complements ICH Q2(R2) on validation, promotes a systematic, science- and risk-based approach to ensure that an analytical procedure is fit for its intended purpose throughout its lifecycle. ich.orgbiotech.compremier-research.com

The development process begins with defining an Analytical Target Profile (ATP) . premier-research.comich.org The ATP is a prospective summary of the performance requirements for the analytical procedure, such as the target analyte, its expected concentration range, and the required precision and accuracy for the measurement.

ICH Q14 describes two primary approaches for procedure development: ich.orgbiotech.com

Minimal (Traditional) Approach: This approach involves basic robustness studies, where the effect of small, deliberate changes to method parameters is evaluated. ich.org

Enhanced Approach: This is a more systematic approach that utilizes risk management and extensive experimental design to gain a deep understanding of the method. premier-research.comich.org It aims to identify the relationships between method parameters and performance, leading to the definition of a Method Operable Design Region (MODR)—a multidimensional space of method parameters within which the procedure is known to perform as required.

Quality Risk Management (QRM) is a core component, used to identify and assess the risks that method parameters (e.g., pH of mobile phase, column temperature) could have on the analytical procedure's performance. europa.eu This understanding helps in establishing an effective analytical control strategy to ensure consistent and reliable results. europa.eu

Table 4: Lifecycle of an Analytical Method for this compound based on ICH Q14

| Stage | Key Activities | Details |

|---|---|---|

| 1. Define ATP | Establish the goal of the method. | Define what needs to be measured (e.g., assay of this compound), the required specificity, accuracy, precision, and range. premier-research.com |

| 2. Risk Assessment | Identify potential critical method parameters. | Use tools like a fishbone diagram or Failure Mode Effects Analysis (FMEA) to identify variables that could impact the ATP (e.g., mobile phase composition, flow rate, pH). europa.eu |

| 3. Method Development & Optimization | Perform experimental studies to understand parameter effects. | Using an enhanced approach, employ Design of Experiments (DoE) to systematically study the influence of identified parameters on method performance. ich.org |

| 4. Establish Control Strategy | Define the final method conditions and controls. | Set the procedural controls and system suitability criteria to ensure the method remains in a state of control during routine use. ich.orgeuropa.eu |

| 5. Method Validation | Confirm the procedure is fit for purpose. | Conduct validation studies according to ICH Q2(R2) to demonstrate specificity, linearity, accuracy, precision, and robustness. biotech.com |

| 6. Continual Improvement | Monitor method performance over time. | Implement a plan for Continued Procedure Performance Verification (CPV) to ensure the method remains suitable throughout its lifecycle. biotech.com |

Table 5: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic acid |

Supramolecular Chemistry and Crystal Engineering

Hydrogen Bonding Networks and Self-Assembly in 2-Propionamidobenzoic Acid Systems

The self-assembly of this compound is primarily dictated by a combination of strong and directional hydrogen bonds. The molecule contains both a hydrogen bond donor and acceptor in the carboxylic acid group (–COOH) and the secondary amide group (–NH–C=O). These functional groups can engage in predictable hydrogen-bonding patterns known as supramolecular synthons.

Two primary homomeric synthons are expected in the crystal structure of pure this compound:

Carboxylic Acid Dimer: The –COOH groups of two molecules interact to form a robust cyclic motif, characterized by a distinct R²₂(8) graph set notation. This is a highly stable and common arrangement for carboxylic acids in the solid state.

Amide Catenamer (Chain): The amide groups can link molecules together through N–H···O=C hydrogen bonds, forming infinite one-dimensional chains or tapes.

Table 1: Key Supramolecular Synthons in this compound Systems

| Synthon Type | Interacting Groups | Typical Graph Set | Description |

|---|---|---|---|

| Carboxylic Acid Homosynthon | Carboxylic Acid + Carboxylic Acid | R²₂(8) | A robust cyclic dimer formed between two acid groups. |

| Amide Homosynthon | Amide + Amide | C(4) | A linear chain formed by N-H···O hydrogen bonds between amide groups. |

| Acid-Pyridine Heterosynthon | Carboxylic Acid + Pyridine (B92270) Nitrogen | R²₂(7) | A common and reliable synthon in cocrystallization with pyridine-based co-formers. indexcopernicus.com |

Cocrystallization Strategies with Organic Amines and Other Co-formers

Cocrystallization is a powerful strategy in crystal engineering used to modify the physicochemical properties of a solid without altering its covalent structure. nih.gov For this compound, the carboxylic acid group is the primary handle for forming cocrystals with a variety of co-formers, particularly basic organic amines. The strategy relies on creating robust and predictable intermolecular connections, known as supramolecular heterosynthons.

When cocrystallized with organic amines such as pyridine or its derivatives (e.g., isonicotinamide), this compound is expected to form a strong O–H···N hydrogen bond, creating an acid-pyridine heterosynthon. indexcopernicus.comacs.org This interaction is highly directional and often becomes the primary driver of the crystal packing in the resulting cocrystal. Similarly, cocrystallization with molecules containing amide groups, like benzamide, can result in the formation of an acid-amide heterosynthon. researchgate.net

The selection of co-formers can be guided by the pKa difference (ΔpKa) between the acid and the basic co-former. A small difference (typically < 1) favors the formation of a neutral cocrystal, while a large difference (typically > 4) leads to proton transfer and salt formation.

Table 2: Representative Examples of Benzoic Acid Derivative Cocrystals

| Acid Component | Co-former | Method of Preparation | Resulting Supramolecular Synthon | Reference |

|---|---|---|---|---|

| p-Aminobenzoic acid | Isonicotinamide | Solvent Evaporation | Carboxylic acid···Pyridine ring N | indexcopernicus.com |

| p-Aminobenzoic acid | Pyrazine | Solvent Evaporation | Carboxylic acid···Pyrazine ring N | indexcopernicus.com |

| Furosemide | p-Aminobenzoic acid | Grinding | Carboxylic acid···Carboxylic acid dimer and Amine···Sulfonamide | worktribe.com |

| Chlordiazepoxide | p-Aminobenzoic acid | Slurry Evaporation | Carboxylic acid···Amine | nih.gov |

Role of Substituents (e.g., Halogen) in Supramolecular Interactions

The introduction of substituents, such as halogens (F, Cl, Br, I), onto the benzene (B151609) ring of this compound can significantly alter its supramolecular behavior. Halogen atoms can participate in a highly directional, non-covalent interaction known as a halogen bond (XB). acs.orgnih.gov A halogen bond is formed between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as an oxygen or nitrogen atom. nih.govacs.org

Therefore, a halo-substituted derivative of this compound could exhibit a more complex supramolecular architecture where the final structure is a result of the delicate balance between strong O–H···O/N hydrogen bonds and weaker, yet structurally significant, C–X···O/N halogen bonds. nih.gov This interplay provides an additional tool for crystal engineers to fine-tune solid-state structures. manipal.edu

Design of Chiral Cocrystals from Achiral Benzoic Acid Derivatives

While this compound is an achiral molecule, it can be used as a building block to construct chiral crystalline materials. This is achieved by cocrystallizing the achiral acid with an enantiomerically pure chiral co-former, such as a chiral amine or amino acid. nih.gov This process, known as chiral resolution by cocrystallization, relies on the principle that the interactions between the achiral molecule and the two different enantiomers of the chiral co-former can lead to the formation of distinct "supramolecular diastereomers". researchgate.net

These diastereomeric cocrystals may have different crystal structures and, consequently, different physical properties, such as solubility, which can be exploited for the separation of enantiomers. acs.orgrsc.org Studies have shown that cocrystallization of achiral co-formers with racemic amino acids can lead to different packing modes and physical properties compared to cocrystals with enantiopure amino acids. nih.gov The formation of hydrogen bonds between the carboxylic acid of the achiral component and a functional group on the chiral co-former (e.g., an amine or pyridine) is the key interaction that drives the assembly into a chiral, non-centrosymmetric space group. nih.govresearchgate.net

Phase-Selective Supramolecular Gels and Assemblies

Low-molecular-weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional fibrillar network, entrapping the solvent and creating a gel. rsc.org The structure of this compound, containing both hydrophobic (propyl, phenyl) and hydrogen-bonding (amide, carboxylic acid) moieties, gives it the potential to act as an LMWG. The self-assembly into fibrous networks is driven by the same non-covalent interactions that direct its crystallization, primarily hydrogen bonding and π-π stacking. rsc.orgmdpi.com

A particularly interesting application is in phase-selective organogelation (PSG), where an LMWG selectively gels the oil phase from an oil-water mixture. researchgate.netacs.org This has significant potential for applications like oil spill remediation. mdpi.com For a molecule to be an effective phase-selective organogelator, it must be soluble in the organic phase but insoluble in water and should not be overly amphiphilic. acs.org Research on benzoic acid derivatives and N-acyl amino acids has demonstrated their efficacy as PSOGs. mdpi.comresearchgate.netresearchgate.net By analogy, long-chain N-acyl derivatives of 2-aminobenzoic acid could be designed to enhance their hydrophobicity, thereby improving their ability to act as effective and selective gelators for various organic solvents and oils. ucj.org.ua The gelation process is often reversible and can be triggered by stimuli such as temperature changes. rsc.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| p-Aminobenzoic acid |

| Isonicotinamide |

| Pyrazine |

| Benzamide |

| Furosemide |

| Chlordiazepoxide |

| 2-Chloro-4-nitrobenzoic acid |

| 2-Aminobenzoic acid |

| Acetylated Alanine |

| 4,4'-Bipyridine |

Biological and Pharmacological Research

Antiviral Activity Studies

There is currently no scientific literature available that details the antiviral properties of 2-Propionamidobenzoic acid.

Activity against SARS-CoV-2 and Related Viruses

No studies have been published investigating the efficacy of this compound against SARS-CoV-2 or any other related coronaviruses.

Cellular Assays and Cytotoxicity Evaluation in Antiviral Contexts

No cellular assays or cytotoxicity evaluations have been documented in the context of assessing the antiviral potential of this compound.

Anti-inflammatory and Immunomodulatory Effects

There is a lack of research on the potential anti-inflammatory and immunomodulatory effects of this compound.

Influence on Cytokine Release (e.g., TNF-α, IL-6, IFN-γ, IL-10)

No studies were found that examined the influence of this compound on the release of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interferon-gamma (IFN-γ), or Interleukin-10 (IL-10).

Modulation of Proteostasis Network Pathways (e.g., UPP, ALP)

There is no available research on whether this compound modulates proteostasis network pathways, including the Ubiquitin-Proteasome Pathway (UPP) or the Autophagy-Lysosomal Pathway (ALP).

Antimicrobial Activities

Derivatives of anthranilic acid, the parent compound of this compound, have been investigated for their antimicrobial properties. researchgate.net Research into various synthesized derivatives of anthranilic acid has demonstrated antibacterial activity. nih.gov For instance, N-acetylanthranilic acid, a close structural analog of this compound, serves as a key precursor in the synthesis of quinazolinone derivatives, which have shown a broad spectrum of applications in medicinal chemistry, including antimicrobial activity. longdom.orgasianpubs.org

One study investigating eight different derivatives of anthranilic acid found that four of them, including N-phenyl anthranilic acid, exhibited significant antibacterial effects. nih.gov This suggests that the N-acylation of anthranilic acid can be a viable strategy for developing compounds with antibacterial potential.

| Compound Class | Starting Material | Observed Activity | Reference |

|---|---|---|---|

| Quinazolinone Derivatives | N-acylanthranilic acid derivatives | Reported to have broad-spectrum antimicrobial applications. | longdom.org |

| N-phenyl anthranilic acid | Anthranilic acid | Showed significant antibacterial activity. | nih.gov |

The potential for this compound and its derivatives to act as antifungal or anthelmintic agents has been less substantiated in the available literature. A study that synthesized and evaluated eight derivatives of anthranilic acid for antimicrobial activity reported that none of the tested compounds demonstrated any noteworthy antifungal effect. nih.gov While other heterocyclic compounds like benzimidazoles are well-known for their anthelmintic and antifungal properties, the current research does not extend these findings to derivatives of this compound. nih.gov

Anticancer Research and Cell Cycle Regulation

The cell division cycle is a fundamental process controlled by cyclin-dependent kinases (CDKs). nih.gov Dysregulation of CDK activity is a hallmark of cancer, making CDK inhibition a primary target for anticancer drug development. nih.govwikipedia.org Inhibitors can range from pan-CDK inhibitors, which target multiple CDKs, to those that are highly selective for specific kinases like CDK4/6. nih.govresearchgate.net While numerous compounds, such as flavopiridol (B1662207) and roscovitine, have been identified as CDK inhibitors, the reviewed scientific literature did not provide direct evidence that this compound or its derivatives exert their anticancer effects through the mechanism of CDK inhibition. nih.govmdpi.com

Research has explored the anticancer potential of various benzoic acid derivatives. preprints.orgresearchgate.net Specifically, derivatives of 2-aminobenzoic acid (anthranilic acid) have been synthesized and evaluated for their cytotoxic activity against several human cancer cell lines. Studies have reported the in vitro anticancer activity of certain 2-(sulfonamido)benzoic acid derivatives against cell lines including the human lung carcinoma cell line (A549). preprints.org One derivative, featuring a nitro group, demonstrated an IC50 value of 50µg/ml against the A549 cell line. preprints.org

Other research has focused on various benzoic acid derivatives tested against breast cancer cell lines such as MCF-7. preprints.org For example, certain 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids showed potent activity against MCF-7 cells, with IC50 values of 18.7 µM and 15.6 µM. preprints.org Although these are not direct derivatives of this compound, they underscore the potential of the broader benzoic acid scaffold in anticancer research. Data specifically detailing the cytotoxic effects of this compound on the full panel of cell lines (MCF-7, MDA-MB-231, DU-145, A549, Cal27) remains limited in the reviewed literature.

| Compound Class | Cell Line | Result (IC50) | Reference |

|---|---|---|---|

| 2-(4'-nitro-substitutedsulfonamido)benzoic acid | A549 (Human Lung Carcinoma) | 50 µg/ml | preprints.org |

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid (Compound 2) | MCF-7 (Human Breast Adenocarcinoma) | 18.7 µM | preprints.org |

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid (Compound 14) | MCF-7 (Human Breast Adenocarcinoma) | 15.6 µM | preprints.org |

Neurobiological Applications

Protein Tyrosine Phosphatase Sigma (PTPσ) is a receptor that has been identified as a key negative regulator of nerve regeneration. mdpi.comcabidigitallibrary.org It is a receptor for chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs), which are components of the extracellular matrix that inhibit axon regrowth after injury, particularly in the central and peripheral nervous systems. mdpi.comcabidigitallibrary.orgjapsonline.com The interaction between CSPGs and PTPσ on the neuronal surface enhances the phosphatase's activity, leading to the dephosphorylation of tropomyosin receptor kinases (Trks). cabidigitallibrary.orgjapsonline.com This dephosphorylation inhibits Trk signaling, which is crucial for promoting axon outgrowth. mdpi.comcabidigitallibrary.org Consequently, targeting the PTPσ-Trk interaction has emerged as a promising therapeutic strategy to foster nerve regeneration. cabidigitallibrary.orgjapsonline.com Research has focused on developing small molecules that can disrupt this inhibitory interaction, and analogs of this compound have been synthesized and investigated for this purpose. mdpi.comcabidigitallibrary.org

The inhibition of PTPσ has been shown to promote the regeneration of sympathetic nerves. mdpi.comcabidigitallibrary.org Studies have demonstrated that small molecules designed to interfere with the PTPσ-Trk interaction can effectively restore the growth of sympathetic axons, even in the presence of inhibitory CSPGs. mdpi.comcabidigitallibrary.org For example, compounds referred to as HJ-01 and HJ-02, which are structurally related to this compound, have been shown to rescue axon outgrowth in cultured sympathetic neurons. mdpi.comcabidigitallibrary.org These compounds were able to restore nerve growth at nanomolar concentrations in a dose-dependent manner. mdpi.comcabidigitallibrary.org This effect is significant as sympathetic nerve damage can occur after events like myocardial infarction, and promoting its regeneration is a key therapeutic goal. cabidigitallibrary.orgjapsonline.com

Table 2: Effect of PTPσ-Targeting Small Molecules on Sympathetic Axon Outgrowth Data is based on findings for this compound analogs, HJ-01 and HJ-02.

| Compound | Target | Effect on Axon Outgrowth over CSPGs | Effective Concentration |

| HJ-01 | PTPσ-Trk Interaction | Restoration of axon outgrowth | 100 nM |

| HJ-02 | PTPσ-Trk Interaction | Restoration of axon outgrowth | 100 nM |

The proposed mechanism of action for certain small-molecule inhibitors of PTPσ, such as the this compound analogs HJ-01 and HJ-02, involves irreversible covalent binding. mdpi.comcabidigitallibrary.org It is hypothesized that these molecules act as Michael acceptors. The active site of PTPs contains a highly conserved and nucleophilic cysteine residue that is essential for their catalytic activity. The acrylamide (B121943) group present in these small molecules is thought to react with the active site cysteine in the D1 catalytic domain of PTPσ. mdpi.comcabidigitallibrary.org This covalent modification, likely through a Michael addition reaction, would irreversibly inhibit the enzyme's phosphatase activity, thereby preventing the dephosphorylation of Trk receptors and promoting nerve regeneration signaling pathways. mdpi.comcabidigitallibrary.org This covalent inhibition mechanism is supported by the observation that the activity of these compounds is dependent on the presence of the acrylamide electrophile. mdpi.comcabidigitallibrary.org

Antioxidant Activity Assessment

The antioxidant potential of a chemical compound is frequently evaluated by its ability to scavenge stable free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common spectrophotometric methods used for this purpose.

The DPPH assay utilizes the stable free radical DPPH, which has a deep violet color in solution. In the presence of an antioxidant compound that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine. This reduction is accompanied by a loss of the violet color, which can be measured as a decrease in absorbance at approximately 517 nm. nih.gov

The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is intensely colored blue-green. This radical is produced by the reaction of ABTS with a strong oxidizing agent, such as potassium persulfate. researchgate.net Antioxidant compounds present in a sample can neutralize the ABTS•+ radical, causing the color to fade. The extent of decolorization is measured by the decrease in absorbance, typically around 734 nm. researchgate.net The ABTS assay is applicable to both hydrophilic and lipophilic compounds. researchgate.net

The results of these assays are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the initial radicals. researchgate.net A lower IC50 value indicates a higher antioxidant activity.

Table 3: Example IC50 Values from DPPH and ABTS Radical Scavenging Assays This table presents example data for known antioxidant compounds to illustrate how results are typically reported. Specific data for this compound is not available in the reviewed literature.

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

| Ascorbic Acid | 4.97 | - |

| Quercetin | 4.97 | 1.89 |

| Gallic Acid Hydrate | - | 1.03 |

| Trolox | - | 2.34 |

Electron Transfer and Hydrogen Atom Transfer Mechanisms

Electron Transfer (ET):

Electron transfer involves the movement of an electron from a donor to an acceptor molecule. nih.gov In the context of this compound, the aromatic ring and the carboxylate group could potentially participate in ET processes. The benzene (B151609) ring can be oxidized (lose an electron) or reduced (gain an electron) under appropriate conditions, forming radical ions. The ease of these processes is dictated by the molecule's redox potential.

Two primary mechanisms for electron transfer are recognized:

Outer-Sphere Electron Transfer: The electron moves between the donor and acceptor without the formation of a covalent bond. The reactants come into close contact, allowing for the electron to "hop" from one to the other. nih.gov

Inner-Sphere Electron Transfer: A bridging ligand covalently connects the electron donor and acceptor, facilitating the electron transfer process. nih.gov

For this compound, outer-sphere electron transfer would be the more probable mechanism in the absence of specific metal catalysts that could facilitate an inner-sphere pathway.

Hydrogen Atom Transfer (HAT):

Hydrogen atom transfer is a concerted movement of a proton and an electron. nih.gov In this compound, the most likely sites for HAT are the N-H bond of the amide group and potentially the O-H bond of the carboxylic acid, especially in its undissociated form. The abstraction of a hydrogen atom from the N-H group would generate an amidyl radical. Such radicals are known intermediates in various biochemical transformations. researchgate.net

The efficiency of HAT reactions is influenced by the bond dissociation energy (BDE) of the C-H or X-H bond involved. Lower BDEs favor HAT. The electronic environment of the aromatic ring and the nature of the substituents can modulate the BDE of the N-H bond.

Table 1: Potential Electron Transfer and Hydrogen Atom Transfer Sites in this compound

| Functional Group | Potential Mechanism | Resulting Species |

| Aromatic Ring | Electron Transfer (Oxidation) | Aromatic Radical Cation |

| Aromatic Ring | Electron Transfer (Reduction) | Aromatic Radical Anion |

| Amide (N-H) | Hydrogen Atom Transfer | Amidyl Radical |

| Carboxylic Acid (O-H) | Hydrogen Atom Transfer | Carboxyl Radical |

It is important to note that these are theoretical possibilities based on the chemical structure of the compound. Experimental validation through techniques like electrochemistry, pulse radiolysis, or computational modeling would be necessary to confirm the operative mechanisms and the conditions under which they occur.

Retinoid Receptor Modulation (for relevant derivatives)

Retinoid receptors, including Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), are nuclear receptors that play crucial roles in cellular processes like growth, differentiation, and apoptosis by binding to specific ligands, such as all-trans-retinoic acid (ATRA). nih.govnih.gov The binding of a ligand to these receptors initiates a cascade of events leading to the regulation of gene expression. nih.gov

A search of the scientific literature did not yield any direct evidence to suggest that this compound or its simple derivatives act as modulators of retinoid receptors. The structural features of known retinoid receptor agonists typically include a polyene chain or a substituted aromatic ring system connected to a carboxylic acid, which are significantly different from the structure of this compound. researchgate.net

While it is theoretically possible to synthesize derivatives of this compound that might interact with retinoid receptors, there is currently no published research to support this. The development of such derivatives would require significant structural modifications to mimic the key pharmacophoric features of known retinoid ligands.

Metabolic Fate and Biotransformation Studies

The metabolic fate of a xenobiotic compound like this compound involves a series of enzymatic reactions, broadly categorized into Phase I and Phase II metabolism, that aim to increase its water solubility and facilitate its excretion from the body. nih.gov While direct metabolic studies on this compound are not available, its biotransformation can be predicted based on the metabolism of structurally similar compounds, such as N-acylanthranilic acids and propionic acid.

Phase I Metabolism:

Phase I reactions typically introduce or unmask polar functional groups. For this compound, the most probable Phase I metabolic pathway is the hydrolysis of the amide bond . This reaction would be catalyzed by amidase enzymes, yielding two primary metabolites: anthranilic acid (2-aminobenzoic acid) and propionic acid.

Anthranilic acid is a known metabolite in the tryptophan-kynurenine pathway. nih.govwikipedia.org It can undergo further metabolism, including hydroxylation and conjugation.

Propionic acid is a short-chain fatty acid that can be metabolized through several pathways. It is typically converted to propionyl-CoA, which can then enter the citric acid cycle after being converted to succinyl-CoA. nih.gov

Phase II Metabolism:

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to further increase their polarity. nih.gov

The carboxylic acid group of this compound is a prime site for conjugation. The most common Phase II reaction for carboxylic acids is glucuronidation , where glucuronic acid is attached to form an acyl glucuronide. Another possibility is conjugation with amino acids , such as glycine (B1666218) or glutamine.

The anthranilic acid metabolite, with its amino and carboxylic acid groups, can also undergo various Phase II reactions. The amino group can be acetylated, and the carboxylic acid group can be glucuronidated or conjugated with amino acids.

Table 2: Predicted Metabolic Pathways of this compound

| Metabolic Phase | Reaction Type | Substrate | Key Enzymes (Putative) | Primary Metabolite(s) |

| Phase I | Amide Hydrolysis | This compound | Amidases | Anthranilic acid, Propionic acid |

| Phase II | Glucuronidation | This compound | UDP-glucuronosyltransferases (UGTs) | This compound acyl glucuronide |

| Phase II | Amino Acid Conjugation | This compound | Acyl-CoA synthetases, N-acyltransferases | 2-Propionamidobenzoyl-glycine/glutamine |

| Phase I (of metabolite) | Various | Anthranilic acid | Various | Further oxidized and conjugated products |

| Phase I (of metabolite) | CoA-activation | Propionic acid | Acyl-CoA synthetases | Propionyl-CoA |

These predicted pathways are based on well-established metabolic transformations of similar chemical structures. In vivo and in vitro studies using liver microsomes, hepatocytes, or animal models would be required to definitively identify the metabolites of this compound and the enzymes involved in its biotransformation.

Computational and Theoretical Studies

Computational and theoretical chemistry provides powerful tools for understanding the behavior of molecules at an atomic level. These methods are instrumental in predicting molecular properties, elucidating reaction mechanisms, and guiding the design of new compounds with desired activities. For 2-propionamidobenzoic acid and its derivatives, computational studies have been pivotal in exploring their potential as therapeutic agents and understanding their interactions with biological systems.

Environmental Aspects and Degradation

Environmental Fate of Amide Compounds in Soil and Water

The environmental persistence and mobility of amide-containing compounds like 2-Propionamidobenzoic acid are dictated by their physicochemical properties and interactions with soil and water matrices. Generally, the fate of such compounds is governed by processes of adsorption, leaching, and degradation.

The mobility of organic acids in soil is heavily influenced by the soil's pH. europa.eu For acidic compounds, adsorption to soil particles is expected to be more significant at lower pH values. europa.eu As the pH increases, these compounds become more anionic, increasing their water solubility and potential for leaching into groundwater. The degradation half-life (DT50) is a key metric for persistence. For instance, the herbicide Dicamba, a chlorinated benzoic acid derivative, exhibits varying persistence based on soil type, with reported half-lives of 17 days in grassland soil and up to 32 days in forest soils. orst.edu Another related compound, 2,4-dichlorophenoxyacetic acid (2,4-D), is not known to bioaccumulate and is broken down by microbes, preventing long-term persistence in water or sediment. tuftonboronh.gov

Table 1: Environmental Fate Characteristics of Related Benzoic Acid Derivatives

| Compound | Key Environmental Fate Characteristics | Reference |

|---|---|---|

| Dicamba | Soil half-life: 17-32 days, depending on soil type. Dissipates from ponds in approximately 40 days. | orst.edu |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Does not bioaccumulate. Degraded by microbes in soil and water. Does not persist in sediment. | tuftonboronh.gov |

| N-Acetylanthranilic Acid | Classified as slightly hazardous for water. No specific data on persistence or mobility. | caymanchem.com |

Biodegradation Pathways and Microbial Remediation

Biodegradation is a primary mechanism for the removal of organic compounds from the environment. Microorganisms in soil and water can utilize chemical compounds as a source of carbon and energy, breaking them down into simpler, often less harmful substances.

The biodegradation of aromatic compounds is well-documented. For example, the herbicide 2,4-D is effectively degraded by various microorganisms. researchgate.net The process often begins with the cleavage of side chains, followed by the opening of the aromatic ring. The primary metabolite of 2,4-D is 2,4-dichlorophenol, which is further degraded. researchgate.net Similarly, biphenyl-utilizing bacteria like Burkholderia strain JB1 can degrade complex chlorinated aromatic compounds such as 2-chlorodibenzofuran (B1219818) by cleaving ether bridges and metabolizing the resulting intermediates, like 5-Chlorosalicylic acid. nih.gov

For this compound, it is plausible that microbial communities would initially hydrolyze the amide bond, separating the propionyl group from the anthranilic acid backbone. Both resulting fragments would then likely be funneled into common bacterial metabolic pathways. The use of microbial remediation, which leverages the metabolic capabilities of microorganisms, represents a promising strategy for cleaning up environments contaminated with such industrial chemicals. researchgate.net

Interaction with Environmental Pollutants

This compound, being an acidic compound, can contribute to the acidification of its immediate environment. When released into water, it can lower the pH, similar to the broader environmental issue of acid deposition. Acid deposition, resulting from industrial emissions of sulfur dioxide (SO₂) and nitrogen oxides (NOx), has led to the acidification of lakes, streams, and soils. ny.govucs.org This acidification can mobilize toxic metals like aluminum from soil particles into the water, further impacting ecosystems. epa.gov

The interaction of specific organic compounds with other pollutants can lead to the formation of new, sometimes more persistent or toxic, substances. While direct studies on this compound's interactions are limited, the principles of environmental chemistry suggest that its presence could influence the fate and transport of other contaminants, particularly those whose solubility and sorption are pH-dependent.

Photodegradation and Atmospheric Lifetime

Aromatic compounds can be degraded by sunlight through a process called photolysis or photodegradation. For fully aromatic amides, exposure to ultraviolet (UV) radiation, particularly at wavelengths around 254 nm, can initiate the cleavage of the amide bond (N-C(=O)). researchgate.netcdnsciencepub.com